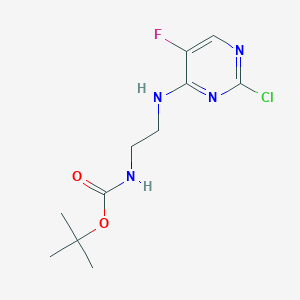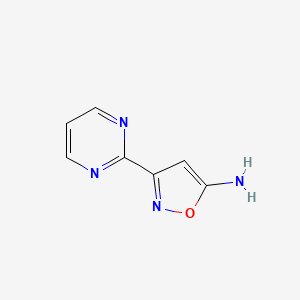![molecular formula C11H20N2O3 B7977185 N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide](/img/structure/B7977185.png)
N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide
Übersicht
Beschreibung
N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Genotoxicity of Acrylamide : Acrylamide, which is structurally related to N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide, has been found to interact with DNA, potentially leading to DNA base modifications and apoptosis, and may impair DNA repair. Free radicals may underline these effects, and some dietary antioxidants can act as protective agents against the genotoxic action of acrylamide (Błasiak et al., 2004).
Synthesis of Hydrophobic Monomer : N-tert-Butyl acrylamide, which shares a similar structure, has been synthesized successfully, indicating the possibility of synthesizing related compounds like N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide for specific applications (Wang Zao-hui, 2006).
Catalytic Asymmetric Cycloaddition : Acrylamides have been used in asymmetric [3+2] cycloaddition with allenoates. This suggests potential applications in organic synthesis and pharmaceuticals (Han et al., 2011).
Polymerization Studies : The polymerization of (meth)acrylamides, including compounds structurally related to N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide, has been studied. This research could be relevant to the development of new polymers and materials (Teodorescu and Matyjaszewski, 1999).
Hydrophobic Acrylamide Derivatives in Polymerization : Research into the polymerization of hydrophobic acrylamide derivatives, such as N-tert-butylacrylamide, can provide insights into the applications of similar compounds in creating specialized polymers (Lambert et al., 2005).
Functionalized Polymer Development : The development of functionalized polymers through the copolymerization of acrylamide-based monomers suggests potential applications in material science and engineering (Samaryk et al., 2009).
Responsive Polymer Fibers : The synthesis of temperature-sensitive polymer hydrogels using N-tert-butylacrylamide indicates potential applications in biomedical, robotics, and chemical industries (Agrawal et al., 2005).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(prop-2-enoylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-5-9(14)12-7-6-8-13-10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUTXHHXBZTGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(prop-2-enamido)propyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



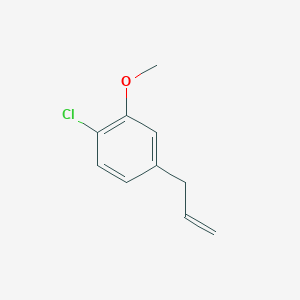
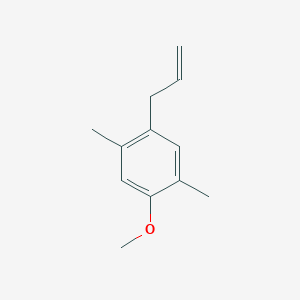
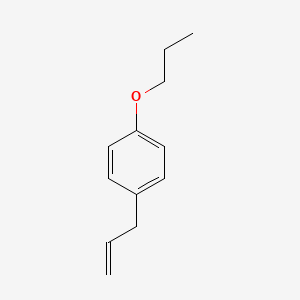
![1-[4-(Methylthio)phenyl]-1-butanol](/img/structure/B7977117.png)


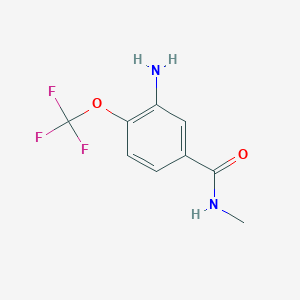

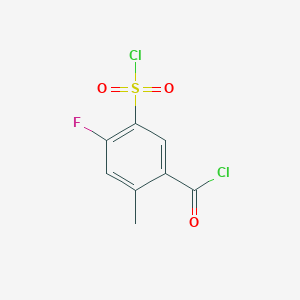
![2-[(3-Nitropyridin-2-YL)oxy]acetic acid](/img/structure/B7977164.png)

![tert-butyl N-[2-(3-chloro-2-cyanoanilino)ethyl]carbamate](/img/structure/B7977191.png)
